![molecular formula C18H18N2O4S2 B2477978 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 895442-87-2](/img/structure/B2477978.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as ETTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide:
Antibacterial Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide has shown promising antibacterial properties. It has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria. The compound’s mechanism involves disrupting bacterial cell membranes and inhibiting essential bacterial enzymes, making it a potential candidate for developing new antibacterial agents .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Activity
Studies have shown that N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide exhibits significant anticancer activity. It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancers, showing promising results in inhibiting cancer cell proliferation .
Antioxidant Properties
The compound has demonstrated strong antioxidant activity in several studies. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property makes it a potential candidate for developing supplements or drugs aimed at reducing oxidative stress-related diseases .
Neuroprotective Effects
Research has indicated that N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide may have neuroprotective effects. It can protect neurons from oxidative damage and apoptosis, which is crucial in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. This compound could be explored further for its potential in neuroprotective therapies .
Antifungal Activity
The compound has also been studied for its antifungal properties. It has shown effectiveness against various fungal strains by disrupting fungal cell walls and inhibiting essential enzymes. This makes it a potential candidate for developing new antifungal agents to treat fungal infections .
Enzyme Inhibition
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide has been found to inhibit certain enzymes, such as proteases and kinases, which play crucial roles in various biological processes. This inhibition can be leveraged to develop drugs targeting specific enzyme-related diseases, including certain cancers and metabolic disorders .
Antiviral Activity
Preliminary studies suggest that this compound may have antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This potential application could be significant in developing treatments for viral infections, including emerging viral diseases .
Mechanism of Action
Target of Action
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide, is a hybrid antimicrobial that combines the effect of two or more agents . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound exhibits potent antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The compound interacts with its targets, creating pores in the bacterial cell membranes .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterial cells, leading to their death . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells . .
Result of Action
The result of the compound’s action is the death of bacterial cells. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-14-5-4-6-15-17(14)20-18(25-15)19-16(21)11-26(22,23)13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCWQVOHUNDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide |
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